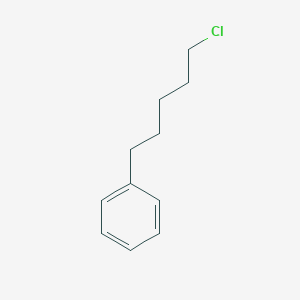

1-Chloro-5-phenylpentane

Descripción general

Descripción

1-Chloro-5-phenylpentane is an organic compound with the molecular formula C11H15Cl It is a member of the phenylalkyl chlorides family, characterized by a phenyl group attached to a pentane chain with a chlorine atom at the terminal position

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 1-Chloro-5-phenylpentane can be synthesized through the alkylation of malonic ester with phenylalkyl chloridesThe resulting acids are then reduced by hydride to primary alcohols, which are converted to the primary chlorides by decomposing the intermediate chlorosulfite esters .

Industrial Production Methods: Industrial production of this compound typically involves the chlorination of phenylpentane derivatives under controlled conditions. The process may include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, followed by purification steps to isolate the desired product.

Análisis De Reacciones Químicas

Types of Reactions: 1-Chloro-5-phenylpentane undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, leading to the formation of different derivatives.

Cyclialkylation Reactions: This compound can undergo intramolecular alkylation, resulting in the formation of cyclic compounds such as methyltetralins.

Common Reagents and Conditions:

Friedel-Crafts Alkylation: Utilizes catalysts like aluminum chloride to facilitate the cyclialkylation process.

Hydride Transfer Reactions: Involves the transfer of hydride ions, leading to the formation of various alkylbenzenes and other products.

Major Products Formed:

Methyltetralins: Formed through cyclialkylation.

Alkylbenzenes: Resulting from hydride transfer reactions.

Aplicaciones Científicas De Investigación

Introduction to 1-Chloro-5-phenylpentane

This compound, with the chemical formula CHCl and CAS number 15733-63-8, is a chlorinated organic compound featuring a phenyl group attached to a pentane chain. This compound has garnered attention in various scientific fields due to its unique structural properties and potential applications in organic synthesis, medicinal chemistry, and material science.

Organic Synthesis

This compound is primarily utilized as an intermediate in organic synthesis. It serves as a building block for the synthesis of various complex organic molecules through reactions such as:

- Friedel-Crafts Reactions : This compound can undergo Friedel-Crafts alkylation, where it acts as an electrophile, allowing for the introduction of phenyl groups into aromatic compounds. Studies have shown that the rearrangement of this compound during these reactions can lead to the formation of new cyclic structures, enhancing its utility in synthetic chemistry .

Medicinal Chemistry

Research indicates that derivatives of this compound exhibit biological activity, influencing cellular processes such as signaling pathways and gene expression . The compound's structural characteristics make it a candidate for further exploration in drug development, particularly in creating compounds with specific pharmacological properties.

Material Science

The compound's unique chemical structure allows it to be explored in the development of new materials, particularly polymers and resins. Its chlorinated nature can provide enhanced properties such as increased thermal stability and resistance to solvents.

Case Study 1: Friedel-Crafts Rearrangement

A study investigated the Friedel-Crafts rearrangements involving this compound, demonstrating that the compound could be effectively used to synthesize various cycloalkyl derivatives. The research utilized deuterium tracer studies to elucidate the mechanisms involved in cyclialkylation processes . The findings indicated that rearrangement precedes cyclialkylation, providing insights into the reactivity and potential applications of this chlorinated compound.

Another research effort focused on the biological activities of compounds derived from this compound. The study assessed how modifications to the chlorinated structure affected cellular responses and highlighted potential therapeutic applications in treating diseases linked to disrupted cell signaling . These findings underscore the relevance of this compound in medicinal chemistry and its potential role in drug design.

Mecanismo De Acción

The mechanism of action of 1-Chloro-5-phenylpentane involves its ability to undergo cyclialkylation and hydride transfer reactions. The compound can form carbonium ions or hydrogen-bridged ions, which facilitate the rearrangement and cyclization processes. These reactions are crucial for the formation of cyclic compounds and other derivatives .

Comparación Con Compuestos Similares

- 1-Chloro-3-phenylpropane

- 1-Chloro-4-phenylbutane

- 1-Chloro-2-phenylethane

Comparison: 1-Chloro-5-phenylpentane is unique due to its longer carbon chain, which allows for more extensive cyclialkylation and hydride transfer reactions compared to its shorter-chain counterparts. This results in a wider variety of cyclic and alkylbenzene products, making it a valuable compound for synthetic and industrial applications .

Actividad Biológica

1-Chloro-5-phenylpentane (C11H15Cl) is an organic compound classified as a chlorinated alkane. Its structure includes a phenyl group attached to a pentane chain, with a chlorine atom at the first position. This compound's biological activity has garnered interest due to its potential applications in medicinal chemistry and its interactions with biological systems.

- Molecular Formula : C11H15Cl

- Molecular Weight : 182.69 g/mol

- CAS Number : 15733-63-8

- IUPAC Name : 5-chloropentylbenzene

- PubChem CID : 519173

Antimicrobial Activity

Chlorinated compounds are often evaluated for their antimicrobial properties. In a study examining various chlorinated alkanes, it was found that compounds with similar structures to this compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The presence of the phenyl group may enhance lipophilicity, facilitating membrane penetration and increasing antibacterial efficacy .

Enzyme Inhibition Studies

Research into enzyme interactions has shown that chlorinated hydrocarbons can act as inhibitors of certain enzymes involved in metabolic pathways. For instance, studies have indicated that similar compounds can inhibit cytochrome P450 enzymes, which play a crucial role in drug metabolism. This inhibition can lead to altered pharmacokinetics of co-administered drugs .

Neurotransmitter Interaction

The structural characteristics of this compound suggest potential interactions with neurotransmitter systems. Chlorinated compounds have been studied for their effects on GABA receptors and NMDA receptors, which are critical in modulating neuronal excitability and synaptic plasticity. The phenyl group may also contribute to binding affinity through π-stacking interactions with aromatic residues in receptor sites .

Case Studies and Research Findings

Propiedades

IUPAC Name |

5-chloropentylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15Cl/c12-10-6-2-5-9-11-7-3-1-4-8-11/h1,3-4,7-8H,2,5-6,9-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXJLBVYYDZDPBV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCCCCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20333903 | |

| Record name | 1-Chloro-5-phenylpentane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20333903 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15733-63-8 | |

| Record name | 1-Chloro-5-phenylpentane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20333903 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the expected product when 1-chloro-5-phenylpentane undergoes Friedel–Crafts cyclialkylation?

A1: While one might expect a benzocycloheptane (benzsuberane) to form via direct ring closure, research has shown that this compound actually yields alkyltetralins under Friedel–Crafts conditions []. This suggests that rearrangements in the side chain of the molecule occur during the reaction, leading to the unexpected product.

Q2: How was the possibility of benzsuberane rearrangement ruled out as the mechanism for alkyltetralin formation in these reactions?

A2: Researchers specifically investigated the cyclialkylation of 3-chloro-3,7-dimethyl-7-phenyloctane (Xb) []. This molecule, if it formed a benzsuberane intermediate, would be structurally restricted from undergoing the necessary rearrangements to yield an alkyltetralin. Despite this, the reaction still produced alkyltetralins, definitively demonstrating that the rearrangements occur in the side chain of the phenylalkyl chloride before cyclization, and not via a benzsuberane intermediate.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.